molecular formula C10H9ClN2O2 B1350763 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole CAS No. 660416-39-7

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B1350763
CAS No.: 660416-39-7
M. Wt: 224.64 g/mol
InChI Key: WCKMMCGTGZMQBY-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazole with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base and a solvent such as dichloromethane or ethanol.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce oxadiazole N-oxides.

Scientific Research Applications

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Material Science: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the chloromethyl group but shares the oxadiazole core.

    5-(Bromomethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole: Similar structure with a bromomethyl group instead of chloromethyl.

    5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole: Similar structure but without the methoxy group on the phenyl ring.

Uniqueness

5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl and methoxyphenyl groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)15-13-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKMMCGTGZMQBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396634
Record name 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

660416-39-7
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=660416-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What are the key structural features of 5-(Chloromethyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole?

A1: This compound is characterized by a central 1,2,4-oxadiazole ring. A 3-methoxyphenyl group is attached to the 3-position of this ring, while a chloromethyl group is present at the 5-position. [] Interestingly, the chloromethyl group and the methoxyphenyl group adopt a nearly orthogonal orientation relative to the oxadiazole ring, suggesting potential steric hindrance. This specific spatial arrangement, along with the reactive chloromethyl group, could be crucial for its interaction with other molecules and its potential biological activity. [, ]

Q2: How does the structure of this compound lend itself to further chemical modification?

A2: The presence of the reactive chloromethyl group in this compound makes it a versatile building block for synthesizing a variety of other compounds. [] This group can readily undergo nucleophilic substitution reactions with various nucleophiles, such as thiols. This allows for the introduction of diverse substituents at the 5-position of the oxadiazole ring, leading to the creation of new molecules with potentially modified properties. []

Q3: Are there any insights into the intermolecular interactions of this compound?

A3: Research indicates the presence of weak intramolecular C—H⋯N interactions within the molecule. [] Additionally, intermolecular interactions involving C—H⋯O and C—H⋯N hydrogen bonds have been observed. [] These interactions could play a role in determining the compound's physical properties, such as melting point and solubility, and might also influence its interactions with biological targets.

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